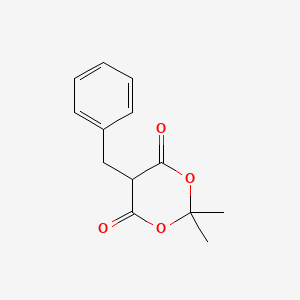

5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C13H14O4 |

|---|---|

Poids moléculaire |

234.25 g/mol |

Nom IUPAC |

5-benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione |

InChI |

InChI=1S/C13H14O4/c1-13(2)16-11(14)10(12(15)17-13)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |

Clé InChI |

VOWHARGTWBHPKB-UHFFFAOYSA-N |

SMILES canonique |

CC1(OC(=O)C(C(=O)O1)CC2=CC=CC=C2)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Properties

This compound, also known as 5-Benzyl-Meldrum's acid, is a heterocyclic organic compound. Its core structure is based on Meldrum's acid, a versatile reagent in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 5-Benzyl-Meldrum's acid, 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-(phenylmethyl)-[1] |

| CAS Number | 3709-27-1[1] |

| Molecular Formula | C₁₃H₁₄O₄[1][2] |

| Molecular Weight | 234.25 g/mol [1][2] |

| InChI | InChI=1S/C13H14O4/c1-13(2)16-11(14)10(12(15)17-13)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3[1] |

| SMILES | CC1(OC(=O)C(C(=O)O1)CC2=CC=CC=C2)C[1] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | The related compound, 5-benzyl-5-(4-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, has a melting point of 142–145 °C. The precursor, 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, has a melting point of 91-93 °C. |

| Boiling Point | Decomposes upon heating[3] | Characteristic of Meldrum's acid and its derivatives. |

| Solubility | Soluble in polar organic solvents | Generally soluble in solvents like alcohols and acetone; limited solubility in non-polar solvents.[4] Specific quantitative data for the 5-benzyl derivative is not readily available. |

| pKa | ~4.97 | The high acidity is a key feature of Meldrum's acid derivatives.[5] |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 1.50 (s, 3H), 1.74 (s, 3H), 3.51 (d, J = 5.0 Hz, 2H), 3.77 (t, J = 5.0 Hz, 1H), 7.23-7.26 (m, 1H), 7.28-7.35 (m, 4H)[6] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 27.2, 28.4, 32.1, 48.2, 105.2, 127.2, 128.7, 129.7, 137.2, 165.3[6] |

| Infrared (IR) | Data not readily available for the title compound. The parent Meldrum's acid shows strong C=O stretching bands around 1740 and 1775 cm⁻¹. |

| Mass Spectrometry (MS) | Data not readily available. Fragmentation is expected to involve the loss of acetone and CO₂ from the Meldrum's acid moiety and cleavage of the benzyl group. |

Experimental Protocols

The synthesis of this compound typically involves a two-step process: a Knoevenagel condensation of benzaldehyde with Meldrum's acid to form 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, followed by a reduction of the exocyclic double bond.

Synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

This procedure is adapted from a general method for the Knoevenagel condensation of aromatic aldehydes with Meldrum's acid.[7]

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Benzaldehyde

-

Water

-

Ethanol for recrystallization

Procedure:

-

In a round-bottomed flask, suspend Meldrum's acid (1.0 equivalent) in water.

-

Add benzaldehyde (1.0 equivalent) to the suspension.

-

Heat the mixture at 75 °C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.

Synthesis of this compound

This procedure is adapted from the synthesis of a structurally related compound and involves the reduction of the benzylidene intermediate.

Materials:

-

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

-

Sodium borohydride (NaBH₄)

-

Ethanol

Procedure:

-

Suspend 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 equivalent) in absolute ethanol in a round-bottomed flask.

-

Cool the suspension in an ice bath.

-

Add sodium borohydride (2.0 equivalents) portion-wise over 2 hours, maintaining the temperature below 10 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of 1 M aqueous HCl until the pH is acidic.

-

Filter the resulting precipitate and wash with water.

-

Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from methanol or an ethanol/water mixture.

Biological Activity and Potential Signaling Pathways

Derivatives of Meldrum's acid are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[8] The α,β-unsaturated carbonyl moiety in benzylidene Meldrum's acid derivatives is a key structural feature for some of these activities. While the specific biological targets and signaling pathways for this compound are not extensively studied, related compounds have been investigated as potential anticancer agents.

One proposed mechanism of action for similar compounds is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division in cancer cells. Benzylidene Meldrum's acid derivatives have been identified as precursors to novel topoisomerase II inhibitors.[8]

Below is a generalized workflow representing the synthesis of this compound.

Based on the literature for related compounds, a plausible mechanism of anticancer action involves the inhibition of Topoisomerase II, leading to apoptosis. The following diagram illustrates this proposed pathway.

Disclaimer: The depicted signaling pathway is a generalized representation based on the activity of structurally related compounds and may not have been experimentally validated for this compound. Further research is required to elucidate its precise mechanism of action.

References

- 1. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H14O4 | CID 11075340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS No. 3709-27-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a key intermediate in organic synthesis. Commonly known as 5-Benzyl-Meldrum's acid, this compound, with the CAS Registry Number 3709-27-1 , is a versatile building block in the development of a wide range of biologically active molecules and complex chemical structures.[1][2] This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its applications in synthetic chemistry, with a particular focus on its relevance to drug discovery and development.

Compound Identification and Properties

This compound is a derivative of Meldrum's acid, a highly acidic organic compound.[3] The presence of the benzyl group at the 5-position makes it a valuable precursor for introducing a benzyl moiety in various molecular scaffolds.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Registry Number | 3709-27-1 | [2] |

| Molecular Formula | C₁₃H₁₄O₄ | [2] |

| Molecular Weight | 234.25 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Benzyl-Meldrum's acid, 2,2-dimethyl-5-(phenylmethyl)-1,3-dioxane-4,6-dione | [2] |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Soluble in many organic solvents | General knowledge |

Table 2: Spectroscopic Data

| Type | Data |

| ¹³C NMR (125 MHz, CDCl₃) δ | 27.2, 28.4, 32.1, 48.2, 105.0 (approx.), 127.0-130.0 (aromatic carbons), 165.0 (approx., C=O) |

Note: The exact chemical shifts for the aromatic and carbonyl carbons can vary slightly based on experimental conditions.

Synthesis of this compound: An Experimental Protocol

Reaction Scheme:

Materials:

-

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid (1.0 equivalent) in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

To this stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a crucial intermediate for the synthesis of a variety of more complex molecules, some of which have demonstrated significant biological activity. Its utility stems from the high reactivity of the Meldrum's acid moiety.

Synthesis of Heterocyclic Compounds

Meldrum's acid and its derivatives are widely used in the synthesis of heterocyclic compounds. The 5-benzyl derivative can be used to introduce a benzyl group into various heterocyclic cores, which is a common structural motif in many pharmaceuticals.

Knoevenagel Condensation

Derivatives of Meldrum's acid readily undergo Knoevenagel condensation with aldehydes and ketones.[4] This reaction is a powerful tool for carbon-carbon bond formation and is employed in the synthesis of various biologically active molecules, including those with potential antibacterial and antimalarial properties.[4]

Precursor for β-Keto Esters and Carboxylic Acids

The 1,3-dioxane-4,6-dione ring is susceptible to nucleophilic attack and can be opened under various conditions to generate β-keto esters, carboxylic acids, and their derivatives. This reactivity allows for the transformation of the benzyl-substituted Meldrum's acid into a variety of functionalized molecules.

Experimental Workflow and Logical Relationships

Due to the absence of specific information regarding the involvement of this compound in distinct signaling pathways, the following diagram illustrates a typical experimental workflow for its synthesis and subsequent utilization as a chemical intermediate.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery and development. Its straightforward synthesis and the reactivity of the Meldrum's acid core allow for the efficient construction of complex molecular architectures. This guide provides essential technical information for researchers and scientists working with this compound, facilitating its effective utilization in the laboratory. Further research into the biological activities of compounds derived from this precursor may unveil new therapeutic agents.

References

Structure Elucidation of 5-Benzyl-Meldrum's Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure elucidation of 5-Benzyl-Meldrum's acid (also known as 5-benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione). The document details common synthetic routes, comprehensive spectroscopic data interpretation, and the logical workflow for confirming the molecule's structure, serving as a critical resource for professionals in organic synthesis and medicinal chemistry.

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for the high acidity of its C-5 methylene protons and its utility as a building block for a wide array of heterocyclic compounds and other complex molecules.[1][2] Its derivatives are of significant interest due to their potential pharmacological activities, including antimicrobial, antimalarial, and antioxidant properties.[1] The 5-benzyl substituted variant is a key intermediate, often used in the synthesis of more complex structures such as 1-indanones and other benzocyclic ketones through intramolecular Friedel-Crafts acylations.[3]

Accurate structure elucidation is paramount to ensuring the purity and identity of such intermediates, which directly impacts the success of subsequent synthetic steps and the biological evaluation of final compounds. This guide outlines the integrated analytical approach used to confirm the structure of 5-Benzyl-Meldrum's acid, focusing on spectroscopic techniques and synthetic verification.

Synthesis of 5-Benzyl-Meldrum's Acid

The synthesis of 5-Benzyl-Meldrum's acid is typically achieved through two primary pathways: a direct, one-step C-alkylation or a two-step condensation-reduction sequence. The choice of method may depend on the availability of starting materials and desired purity profile.

Experimental Protocols

Method A: Direct C-Alkylation

This method involves the direct alkylation of the acidic C-5 proton of Meldrum's acid with a benzyl halide.

-

Reaction: To a solution of Meldrum's acid (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃, 1.5 equivalents) is added. The mixture is stirred at room temperature before adding benzyl bromide (1.1 equivalents). The reaction is maintained at room temperature for approximately 18 hours.[4][5]

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 5-Benzyl-Meldrum's acid.

Method B: Knoevenagel Condensation followed by Reduction

This two-step approach first creates the unsaturated intermediate, 5-benzylidene Meldrum's acid, which is then reduced to the target compound.

-

Step 1: Knoevenagel Condensation: Meldrum's acid (1.0 equivalent) and benzaldehyde (1.0 equivalent) are dissolved in a solvent like ethanol or benzene. A catalytic amount of a base, such as piperidine or pyrrolidinium acetate, is added.[1] The mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting materials, yielding 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.[1][6]

-

Step 2: Reduction: The resulting 5-benzylidene Meldrum's acid is dissolved in ethanol and cooled to 0 °C. Sodium borohydride (NaBH₄, 2.0 equivalents) is added portion-wise over two hours.[5] The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.[6]

-

Work-up and Purification: The reaction is quenched with a dilute acid (e.g., 1M HCl) and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The final product is purified via column chromatography.

The diagram below illustrates the two synthetic pathways.

Spectroscopic Data and Structure Elucidation

The confirmation of the 5-Benzyl-Meldrum's acid structure relies on a combination of spectroscopic methods. Each technique provides unique information that, when combined, offers unambiguous proof of the molecular structure. The molecular formula is C₁₃H₁₄O₄, corresponding to a molecular weight of 234.25 g/mol .[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The expected signals for 5-Benzyl-Meldrum's acid are consistent with published data.[8]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H ₅) |

| ~3.77 | Triplet | 1H | Methine proton at C5 (-CH -) |

| ~3.51 | Doublet | 2H | Methylene protons (-CH ₂-Ph) |

| ~1.74 | Singlet | 3H | Methyl protons (-C(CH ₃)₂) |

| ~1.50 | Singlet | 3H | Methyl protons (-C(CH ₃)₂) |

Table 1: ¹H NMR Spectroscopic Data for 5-Benzyl-Meldrum's Acid.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The data confirms the presence of 13 carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | Carbonyl carbons (C =O) |

| ~135.0 | Quaternary aromatic carbon (C -CH₂) |

| ~129.0 - 127.0 | Aromatic methine carbons (-C H-) |

| ~105.5 | Quaternary carbon of dioxane ring (-O-C (CH₃)₂-O-) |

| ~48.2 | Methine carbon at C5 (-C H-) |

| ~32.1 | Methylene carbon (-C H₂-Ph) |

| ~28.4 | Methyl carbon (-C(C H₃)₂) |

| ~27.2 | Methyl carbon (-C(C H₃)₂) |

Table 2: ¹³C NMR Spectroscopic Data for 5-Benzyl-Meldrum's Acid.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a closely related 5-alkylidene Meldrum's acid shows characteristic strong stretching bands for the carbonyl groups between 1685 and 1795 cm⁻¹.[1] Based on this, the expected IR absorption bands for 5-Benzyl-Meldrum's acid are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch (sp²) | Aromatic Ring |

| ~2990 - 2870 | C-H Stretch (sp³) | Alkyl (CH₃, CH₂, CH) |

| ~1750, ~1710 | C=O Stretch (strong) | Dioxane-dione (Ester) |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring |

| ~1300 - 1200 | C-O Stretch | Ester |

Table 3: Expected Infrared (IR) Absorption Data.

The two distinct, strong carbonyl peaks are a hallmark of the Meldrum's acid moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The expected exact mass is 234.0892 g/mol .[7] While a published spectrum is not available, a logical fragmentation pathway can be predicted.

A primary fragmentation would be the characteristic loss of acetone (58 Da) and carbon dioxide (44 Da) via a retro-Diels-Alder type reaction, a known decomposition pathway for Meldrum's acid derivatives upon heating.[3] Another key fragmentation would be the cleavage of the benzyl group (C₇H₇⁺, m/z = 91), which forms the stable tropylium cation and is a common feature in the mass spectra of benzyl-containing compounds.

Workflow for Structure Elucidation

The logical process for confirming the structure of a newly synthesized batch of 5-Benzyl-Meldrum's acid involves a sequential and integrated analysis of the data obtained from the aforementioned techniques.

This workflow begins with acquiring data from the three core spectroscopic techniques. Mass spectrometry first confirms the molecular weight. IR spectroscopy verifies the presence of the required functional groups, particularly the dione system. Finally, ¹H and ¹³C NMR spectroscopy provide definitive evidence of the precise arrangement of atoms and the connectivity of the benzyl group to the C-5 position of the Meldrum's acid ring. A positive outcome in all analyses confirms the structure, while any discrepancy necessitates a re-evaluation of the synthesis and purification steps.

Conclusion

The structure elucidation of 5-Benzyl-Meldrum's acid is a straightforward process when a systematic approach combining modern spectroscopic techniques is employed. The characteristic signals in ¹H and ¹³C NMR, coupled with the functional group information from IR spectroscopy and molecular weight confirmation by mass spectrometry, provide unequivocal proof of its structure. The detailed protocols and data presented in this guide serve as a comprehensive resource for chemists, ensuring the reliable synthesis and characterization of this important chemical intermediate.

References

- 1. echemcom.com [echemcom.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C13H14O4 | CID 11075340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 5-Benzyl-Meldrum's Acid: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyl-Meldrum's acid, a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), is a versatile reagent in organic synthesis. Its unique structural features, combining the high acidity of the Meldrum's acid moiety with the reactivity of the benzyl group, make it a valuable precursor for a variety of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Benzyl-Meldrum's acid, along with detailed experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of 5-Benzyl-Meldrum's acid.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 3709-27-1 | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 80-81 °C | [1] |

| Boiling Point (Predicted) | 444.6 ± 38.0 °C | [1] |

| Density (Predicted) | 1.181 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 12.58 ± 0.40 | [1] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ 1.50 (s, 3H), 1.74 (s, 3H), 3.51 (d, J = 5.0 Hz, 2H), 3.77 (t, J = 5.0 Hz, 1H), 7.23-7.26 (m, 5H) | [4] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 27.2, 28.4, 32.1, 48.2, 104.9, 126.7, 128.6, 129.0, 138.2, 166.0 | [4] |

Chemical Reactivity and Applications

5-Benzyl-Meldrum's acid exhibits a rich and diverse chemical reactivity, primarily centered around the acidic C-5 proton and the susceptibility of the dioxane-dione ring to nucleophilic attack.

-

High Acidity : The methylene protons at the C-5 position of Meldrum's acid are notably acidic (pKa ≈ 4.97 in water), a property that is somewhat modulated by the benzyl substitution.[5][6][7][8] This acidity allows for easy deprotonation to form a stable enolate, which can then participate in a wide range of carbon-carbon bond-forming reactions.

-

Precursor to Ketenes : Upon thermolysis, 5-Benzyl-Meldrum's acid, like other Meldrum's acid derivatives, can eliminate acetone to generate a highly reactive ketene intermediate.[9][10] This ketene can then be trapped by various nucleophiles or undergo cycloaddition reactions, providing a powerful tool for the synthesis of complex cyclic and acyclic systems.

-

Friedel-Crafts Acylation : The Meldrum's acid moiety can act as an effective acylating agent in intramolecular Friedel-Crafts reactions.[11][12][13][14] This allows for the synthesis of various fused ring systems, such as 1-indanones, which are common structural motifs in biologically active molecules.

-

Nucleophilic Addition : The enolate of 5-Benzyl-Meldrum's acid can act as a nucleophile in Michael additions to α,β-unsaturated systems.

Experimental Protocols

Synthesis of 5-Benzyl-Meldrum's Acid

The synthesis of 5-Benzyl-Meldrum's acid is typically achieved through the alkylation of Meldrum's acid with a benzyl halide. The following protocol is a generalized procedure based on established methods for the alkylation of Meldrum's acid.[15]

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Meldrum's acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

-

Alkylation: Add benzyl bromide (1.1 eq) to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and 1 M HCl.

-

Separate the organic layer and wash it successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ligroine or ethanol/water) to yield pure 5-Benzyl-Meldrum's acid as a white to off-white solid.[1]

-

Characterization

The identity and purity of the synthesized 5-Benzyl-Meldrum's acid should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value (80-81 °C).[1]

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra and compare them with the data provided in Table 2.[4]

-

Mass Spectrometry: Determine the molecular weight of the compound.

Visualizing the Synthesis

The following diagram illustrates the synthetic pathway for 5-Benzyl-Meldrum's acid.

Caption: Synthesis of 5-Benzyl-Meldrum's Acid via Alkylation.

Conclusion

5-Benzyl-Meldrum's acid is a valuable and versatile building block in organic synthesis. Its unique combination of high acidity and the presence of a reactive benzyl group allows for a wide array of chemical transformations. The information and protocols provided in this technical guide are intended to support researchers, scientists, and drug development professionals in the effective utilization of this important synthetic intermediate.

References

- 1. 5-Benzyl-Meldrum's acid CAS#: 3709-27-1 [m.chemicalbook.com]

- 2. 5-Benzyl-Meldrum's acid | 3709-27-1 [chemicalbook.com]

- 3. 5-Benzyl-Meldrum's acid | 3709-27-1 [amp.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. benchchem.com [benchchem.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Spectroscopic Profile of 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a key intermediate in the synthesis of various active pharmaceutical ingredients. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols for its preparation and analysis.

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data, which are summarized in the tables below for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.35 - 7.23 | m | - | Ar-H (5H) |

| 3.77 | t | 5.0 | CH -CH₂ |

| 3.51 | d | 5.0 | CH-CH ₂ |

| 1.74 | s | - | C(CH ₃)₂ |

| 1.50 | s | - | C(CH ₃)₂ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| 165.3 | C =O |

| 137.2 | Ar-C (quaternary) |

| 129.7 | Ar-C H |

| 128.7 | Ar-C H |

| 127.2 | Ar-C H |

| 105.2 | O-C (CH₃)₂-O |

| 48.2 | C H-CH₂ |

| 32.1 | CH-C H₂ |

| 28.4 | C(C H₃)₂ |

| 27.2 | C(C H₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~1770 | C=O (lactone, symmetric stretch) |

| ~1740 | C=O (lactone, asymmetric stretch) |

| ~3000-2850 | C-H (aliphatic stretch) |

| ~1600, 1495 | C=C (aromatic stretch) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 234.25 g/mol .[2] While a specific mass spectrum was not found, the expected molecular ion peak [M]⁺ would be observed at m/z 234.

Experimental Protocols

The following section outlines the general procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of 5-substituted Meldrum's acid derivatives is through a Knoevenagel condensation followed by reduction. A representative procedure is as follows:

-

Knoevenagel Condensation: Benzaldehyde is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) in the presence of a base catalyst (e.g., piperidine or pyridine) in a suitable solvent like ethanol or toluene. This reaction typically proceeds at room temperature or with gentle heating to yield 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.

-

Reduction: The resulting benzylidene derivative is then reduced to the desired this compound. A variety of reducing agents can be employed, such as sodium borohydride (NaBH₄) in a protic solvent or catalytic hydrogenation (H₂/Pd-C).

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching any remaining reducing agent, followed by extraction with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure compound.

Spectroscopic Analysis

For the acquisition of the spectral data presented, the following general protocols are utilized:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

Data Analysis Workflow

The logical flow for the analysis of the spectroscopic data to confirm the structure of this compound is illustrated in the following diagram.

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

References

An In-depth Technical Guide on the Solubility of 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione

This compound, also known as Benzyl Meldrum's acid, is a versatile intermediate in organic synthesis.[1] Its structural core, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), is known for its high acidity and utility as a building block in the synthesis of a wide array of compounds.[2][3] The addition of a benzyl group at the 5-position significantly influences its physicochemical properties, including its solubility in organic solvents. Understanding these solubility characteristics is paramount for its application in reaction chemistry, purification processes, and formulation development.

Predicted Solubility Profile

Based on the general solubility of Meldrum's acid and its derivatives, a qualitative solubility profile for this compound can be predicted. Meldrum's acid itself is soluble in polar solvents such as water, alcohols, and acetone, with limited solubility in non-polar solvents.[2][4] The introduction of the non-polar benzyl group is expected to decrease its solubility in highly polar solvents like water and increase its solubility in solvents of intermediate polarity and non-polar solvents.

For instance, a derivative of Meldrum's acid with an increased number of oxygen atoms in a side chain was found to be very soluble in ethanol.[5] Synthetic procedures for 5-acyl-Meldrum's acid derivatives often utilize solvents like dichloromethane and methanol, indicating at least moderate solubility in these media.[6]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The polar dioxane-dione ring contributes to solubility, while the non-polar benzyl group may limit it, especially in water. Solubility is expected to be higher in alcohols. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |

| Non-Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Soluble | These solvents are commonly used in the synthesis and purification of Meldrum's acid derivatives, suggesting good solubility. |

| Hydrocarbon | Hexane, Heptane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid ensures that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid to determine the mass of the dissolved solute.

-

Alternatively, dilute the filtered solution with a suitable solvent and determine the concentration of the solute using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.

-

-

Data Calculation: Calculate the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

Equation for Solubility Calculation (Gravimetric Method):

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.

Conclusion

While specific quantitative solubility data for this compound remains to be published, its solubility profile can be reasonably predicted based on the known characteristics of Meldrum's acid and its derivatives. For researchers and professionals in drug development, the provided experimental protocol offers a robust method for obtaining the precise quantitative data necessary for process optimization and formulation. The continued investigation into the physicochemical properties of such versatile synthetic intermediates is crucial for advancing their application in medicinal and materials chemistry.

References

Synthesis of 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione from Meldrum's Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a valuable intermediate in organic synthesis, starting from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Two primary synthetic pathways are detailed: direct C-alkylation of Meldrum's acid with a benzyl halide and a two-step sequence involving a Knoevenagel condensation with benzaldehyde followed by reduction. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate the practical application of these methodologies in a laboratory setting.

Introduction

Meldrum's acid is a versatile reagent in organic synthesis due to the high acidity of its methylene protons at the C-5 position, making it an excellent nucleophile in various carbon-carbon bond-forming reactions.[1][2] Its derivatives, such as this compound, serve as crucial building blocks for the synthesis of more complex molecules, including pharmaceuticals and natural products.[3][4] This guide will explore the two most prevalent methods for the synthesis of this target compound.

Synthetic Pathways

There are two primary and effective routes for the synthesis of this compound from Meldrum's acid.

Route A: Direct C-Alkylation This method involves the direct reaction of Meldrum's acid with a benzyl halide, such as benzyl bromide, in the presence of a base. This is a straightforward, one-pot synthesis.

Route B: Knoevenagel Condensation followed by Reduction This two-step approach first involves the Knoevenagel condensation of Meldrum's acid with benzaldehyde to yield 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.[5][6] The resulting α,β-unsaturated product is then selectively reduced to afford the desired saturated compound.[7]

Experimental Protocols

Route A: Direct C-Alkylation of Meldrum's Acid

Reaction Scheme: Meldrum's Acid + Benzyl Bromide --(Base, Solvent)--> this compound

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of Meldrum's acid (1.0 equivalent) in dry DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature, then add benzyl bromide (1.1 equivalents).

-

Continue stirring the reaction mixture at room temperature for 18 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/DCM) to afford pure this compound.[7]

Route B: Knoevenagel Condensation and Subsequent Reduction

Step 1: Knoevenagel Condensation

Reaction Scheme: Meldrum's Acid + Benzaldehyde --(Catalyst, Solvent)--> 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

Materials:

-

Meldrum's acid

-

Benzaldehyde

-

Piperidine (catalyst)

-

Ethanol or Water

Procedure:

-

In a round-bottom flask, dissolve Meldrum's acid (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol or water.

-

Add a catalytic amount of piperidine to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.

-

After the reaction is complete (typically a few hours), the solid product is collected by filtration.

-

Wash the crude product with cold ethanol or water and dry to yield 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.[5][8]

Step 2: Reduction of the Benzylidene Intermediate

Reaction Scheme: 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione --(Reducing Agent, Solvent)--> this compound

Materials:

-

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

-

Sodium borohydride (NaBH₄)

-

Absolute Ethanol

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Suspend the 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 equivalent) in absolute ethanol (0.1 M).

-

Add sodium borohydride (2.0 equivalents) portion-wise over a period of 2 hours.

-

Monitor the reaction by TLC until completion.

-

Quench the reaction by the addition of 1 M aqueous HCl.

-

The resulting precipitate is filtered, washed with water, and dried to yield the desired this compound.[7] Further purification can be achieved by recrystallization from methanol.

Quantitative Data

The following tables summarize the quantitative data for the key compounds involved in the synthesis.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₄ | [9] |

| Molecular Weight | 234.25 g/mol | [9] |

| Melting Point | 142-145 °C | [7] |

| ¹H NMR (600 MHz, CDCl₃) δ | 7.21 (s, 2H), 7.18–7.16 (m, 1H), 7.13 (d, J = 7.6 Hz, 2H), 3.36 (s, 2H), 0.65 (s, 3H), 0.58 (s, 3H) | [7] |

| ¹³C NMR (150 MHz, CDCl₃) δ | 168.2, 134.9, 130.1, 128.8, 127.7, 105.8, 44.8, 28.7, 28.5 | [7] |

Table 2: Yields for Synthetic Routes

| Route | Intermediate | Yield | Final Product | Yield | Reference |

| A: Direct Alkylation | - | - | This compound | 96% | [7] |

| B: Condensation/Reduction | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | 70% | 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (analogous) | 98% | [5][7] |

Note: The yield for the reduction step in Route B is for a similar substrate, 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and is expected to be comparable for the benzylidene analog.

Visualizations

The following diagrams illustrate the synthetic workflows described in this guide.

Caption: Workflow for the direct C-alkylation of Meldrum's acid.

Caption: Two-step synthesis via Knoevenagel condensation and reduction.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 3. datapdf.com [datapdf.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ir.uitm.edu.my [ir.uitm.edu.my]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C13H14O4 | CID 11075340 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 5-Benzyl-Meldrum's Acid

Audience: Researchers, scientists, and drug development professionals.

Core Topic: The synthesis of 5-Benzyl-Meldrum's acid, a key intermediate in organic synthesis, is achieved through the Knoevenagel condensation of Meldrum's acid with benzaldehyde. This guide elucidates the core mechanism, provides detailed experimental protocols, and presents quantitative data to facilitate its application in research and development.

Core Mechanism: The Knoevenagel Condensation

The formation of 5-Benzyl-Meldrum's acid is a classic example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, in this case, Meldrum's acid, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2]

The key features of this mechanism are:

-

High Acidity of Meldrum's Acid: 2,2-dimethyl-1,3-dioxane-4,6-dione, or Meldrum's acid, possesses unusually high acidity (pKa ≈ 4.97) for a methylene compound.[2][3] This is attributed to the rigid cyclic structure which constrains the ester groups in a conformation that enhances the stability of the corresponding enolate. This high acidity allows for deprotonation by even weak bases.

-

Base Catalysis: The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine or pyridine.[1][4] The base facilitates the deprotonation of Meldrum's acid to form a highly nucleophilic enolate ion.

-

Nucleophilic Addition: The generated enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate.

-

Dehydration: This intermediate is then protonated, typically by the conjugate acid of the base catalyst, to form an alcohol. Subsequent elimination of a water molecule (dehydration) leads to the formation of the stable, conjugated product, 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.[1]

The arylidene derivatives of Meldrum's acid are valuable intermediates in organic synthesis, serving as precursors for a diverse range of heterocyclic compounds and biologically active molecules.[2][4]

Reaction Pathway Diagram

References

The Rising Promise of 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione Derivatives in Therapeutic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetic scaffold of 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This in-depth technical guide synthesizes the current understanding of these derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of associated molecular pathways and workflows to support ongoing research and drug development efforts.

Core Biological Activities and Quantitative Data

Derivatives of this compound have exhibited significant potential across several therapeutic areas, most notably in anticancer and antimicrobial applications.[1][2] The core structure, often referred to as benzylidene Meldrum's acid, serves as a versatile platform for chemical modifications that modulate its biological effects.[1][4]

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of these derivatives against a range of cancer cell lines. The primary mechanism of action for their anticancer effects is often attributed to the inhibition of topoisomerase II, an essential enzyme in DNA replication and transcription.[1][4]

Table 1: Anticancer Activity of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione Derivatives (IC₅₀ values in µM)

| Compound/Derivative | HeLa (Cervical Cancer) | A549 (Lung Cancer) | LS174 (Colon Cancer) | MCF-7 (Breast Cancer) | DU-145 (Prostate Cancer) | HepG2 (Liver Cancer) | K562 (Myelogenous Leukemia) | Reference |

| Vanillidene Derivative (3i - decyl substituted) | 15.7 | 21.8 | 30.5 | - | - | - | - | [1][5] |

| 7-azaindole hybrid (6b - 4-methyl substituted) | 4.44 ± 0.32 | - | - | 6.67 ± 0.39 | 12.38 ± 0.51 | 9.97 ± 0.25 | 6.03 ± 0.28 | [2] |

| cis-DDP (Cisplatin) (Reference) | Similar to 3i | Similar to 3i | Similar to 3i | - | - | - | - | [1] |

| Doxorubicin (Reference) | - | - | - | Comparable to 6b | Comparable to 6b | Comparable to 6b | Comparable to 6b | [2] |

Note: "-" indicates data not available from the cited sources.

Antimicrobial Activity

The antimicrobial properties of these derivatives are prominent, with significant activity observed against both Gram-positive and Gram-negative bacteria.[1] A key molecular target identified is DNA gyrase (Gyrase B), an enzyme crucial for bacterial DNA replication.[1][4] The lipophilicity of the derivatives, often enhanced by long alkyl chains, appears to play a role in their efficacy, particularly against Gram-negative bacteria.[1]

Table 2: Antimicrobial Activity of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione Derivatives (MIC values in µM)

| Compound/Derivative | Escherichia coli | Bacillus subtilis | Staphylococcus aureus | Bacillus cereus | Reference |

| Vanillidene Derivative (3i - decyl substituted) | 12.4 | - | - | - | [1][5] |

| Vanillidene O-alkyl derivatives (general) | More active | - | - | - | [1] |

| Vanillidene O-acyl derivatives (general) | Less active | - | - | - | [1] |

Note: "-" indicates data not available from the cited sources.

Other Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-dione have also been identified as a novel class of platelet aggregation inhibitors, suggesting their potential in cardiovascular research.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following section outlines key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione Derivatives

A common and efficient method for the synthesis of these derivatives is the Knoevenagel condensation.[3]

Materials:

-

2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

Substituted benzaldehyde

-

Ethanol (absolute)

-

Catalyst (e.g., (PhNH₃)₂CuCl₄ or p-toluenesulfonic acid)

-

Round-bottomed flask

-

Stirring apparatus

Procedure:

-

Dissolve Meldrum's acid (1.5 mmol) in absolute ethanol (5 mL) in a round-bottomed flask at room temperature.[1]

-

Add the selected substituted benzaldehyde to the solution.[1]

-

Introduce the catalyst (e.g., (PhNH₃)₂CuCl₄ at a concentration of 1 mg/mL).[1]

-

Stir the reaction mixture. Precipitation of the product typically occurs within 5 to 10 minutes.[1]

-

After one hour, filter the resulting amorphous powder and wash with 96% ethanol and water.[1]

-

The product can be further purified if necessary, though this method often yields a high degree of purity.[1]

Caption: Synthetic workflow for 5-benzylidene derivatives.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (5-Benzylidene derivatives)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton broth

-

96-well microtiter plates

-

Test compounds

-

Resazurin solution (for viability indication)

-

Incubator

Procedure:

-

Prepare serial dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.[1]

-

Inoculate each well with a standardized bacterial suspension.

-

Include a positive control (broth with bacteria) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours.[1]

-

Add resazurin to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

-

The MIC is the lowest concentration of the compound that prevents visible growth (i.e., the well remains blue).[1]

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[8]

Materials:

-

Relaxed plasmid DNA (e.g., pBR322)

-

E. coli DNA gyrase

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, glycerol, and albumin)

-

Test compounds

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.

-

Initiate the reaction by adding DNA gyrase.

-

Incubate the mixture at 37°C for 30-60 minutes.[8]

-

Stop the reaction (e.g., by adding a solution containing SDS and EDTA).

-

Analyze the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.

Caption: Workflow for DNA gyrase inhibition assay.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are underpinned by their interaction with specific molecular targets. Visualizing these pathways is essential for understanding their mechanism of action.

Topoisomerase II and DNA Gyrase Inhibition Pathway

Both topoisomerase II in cancer cells and DNA gyrase in bacteria are crucial for managing DNA topology during replication. The benzylidene Meldrum's acid derivatives interfere with this process.

Caption: Inhibition of Topoisomerase II and DNA Gyrase.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives have demonstrated potent anticancer and antimicrobial activities, with well-defined molecular targets. Future research should focus on expanding the structure-activity relationship studies to optimize potency and selectivity, as well as in-depth investigations into their pharmacokinetic and pharmacodynamic properties to facilitate their translation into clinical candidates. The exploration of their potential as platelet aggregation inhibitors also warrants further investigation. This guide provides a solid foundation for researchers to build upon in their quest for new and effective treatments for cancer, infectious diseases, and potentially cardiovascular disorders.

References

- 1. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ir.uitm.edu.my [ir.uitm.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and preliminary SAR of 5-arylidene-2,2-dimethyl-1,3-dioxane- 4,6-diones as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

5-Benzyl-Meldrum's Acid: A Scaffolding Approach to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyl-Meldrum's acid (2,2-dimethyl-5-benzyl-1,3-dioxane-4,6-dione) is a pivotal intermediate in organic synthesis, serving as a versatile scaffold for the creation of a diverse array of bioactive molecules.[1] While direct therapeutic applications of 5-Benzyl-Meldrum's acid itself are not extensively documented, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This technical guide consolidates the current understanding of the therapeutic landscape of compounds derived from 5-Benzyl-Meldrum's acid, presenting key quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of relevant chemical pathways and experimental workflows. The information herein is intended to empower researchers and drug development professionals to explore the full potential of this valuable synthetic building block.

Introduction: The Versatility of the Meldrum's Acid Core

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly reactive cyclic compound renowned for its utility in organic synthesis. Its unique chemical properties, including the high acidity of the C-5 methylene protons, make it an exceptional precursor for the generation of a wide range of derivatives. The introduction of a benzyl group at the C-5 position to form 5-Benzyl-Meldrum's acid provides a foundational structure for the development of compounds with significant biological activities. These activities, observed in various derivatives, include anticancer, antibacterial, and enzyme-inhibitory effects.

Therapeutic Potential of 5-Benzyl-Meldrum's Acid Derivatives

The therapeutic promise of 5-Benzyl-Meldrum's acid lies in the biological activities exhibited by its derivatives. These derivatives, synthesized by modifying the core structure, have shown potent effects in several key areas of drug discovery.

Anticancer Activity

Derivatives of Meldrum's acid have been investigated for their potential as anticancer agents. Studies have shown that certain benzylidene derivatives of Meldrum's acid exhibit cytotoxic effects against various cancer cell lines. For instance, a series of novel Meldrum's acid derivatives containing vanillic groups were synthesized and tested against several cancer cell lines, with some compounds showing significant activity.

Antimicrobial Activity

The Meldrum's acid scaffold has been utilized in the development of new antimicrobial agents. Research has indicated that some derivatives possess antibacterial properties. For example, certain vanillidene Meldrum's acid derivatives have shown notable antimicrobial effects against bacteria such as Bacillus subtilis and Bacillus cereus.

α-Glucosidase Inhibition

A significant area of investigation for Meldrum's acid derivatives is in the management of diabetes through the inhibition of α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia. A study on novel alkyl and 1H-1,2,3-triazole analogues of Meldrum's acid revealed that some of these compounds demonstrated high to moderate α-glucosidase inhibitory potency.

Quantitative Biological Data

The following tables summarize the quantitative data for various derivatives of Meldrum's acid, highlighting their potential therapeutic applications. It is important to note that these data are for derivatives and not for 5-Benzyl-Meldrum's acid itself.

Table 1: Anticancer Activity of Vanillidene Meldrum's Acid Derivatives

| Compound | Cell Line | IC50 (µM) |

| 3i (decyl substituted) | HeLa | 15.7 |

| A549 | 21.8 | |

| LS174 | 30.5 |

Data extracted from a study on vanillidene Meldrum's acid derivatives.

Table 2: Antimicrobial Activity of a Decyl Substituted Vanillidene Meldrum's Acid Derivative

| Compound | Microorganism | MIC (µM) |

| 3i | E. coli | 12.4 |

Data from the same study on vanillidene Meldrum's acid derivatives.

Table 3: α-Glucosidase Inhibitory Activity of Meldrum's Acid Derivatives

| Compound | IC50 (µM) |

| 7i | 4.63 |

| Acarbose (Standard) | 873.34 |

Data from a study on 1H-1,2,3-triazole analogues of Meldrum's acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines of the key experimental protocols cited in the literature for the synthesis and biological evaluation of 5-Benzyl-Meldrum's acid derivatives.

General Synthesis of Benzylidene Meldrum's Acid Derivatives

This protocol describes a common method for the synthesis of benzylidene derivatives of Meldrum's acid via Knoevenagel condensation.

-

dot

Caption: General workflow for the synthesis of benzylidene Meldrum's acid derivatives.

Procedure:

-

In a 10 mL round-bottomed flask, dissolve 1.5 mmol of Meldrum's acid in 5 mL of absolute ethanol.

-

Add the selected aldehyde to the solution at room temperature.

-

Immediately add (PhNH₃)₂CuCl₄ (1 mg/mL, 0.85 mol%) as a catalyst.

-

Precipitation of the product should occur within 5 to 10 minutes.

-

After one hour, filter the amorphous powder and wash it with 96% ethanol and water to obtain the final product.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.

-

dot

Caption: Workflow for determining anticancer activity using the MTT assay.

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with various concentrations of the test compounds.

-

Incubate the plates for 48 hours.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme.

-

dot

Procedure:

-

Prepare a solution of α-glucosidase in a suitable buffer.

-

Prepare various concentrations of the test compounds.

-

Pre-incubate the enzyme with the test compounds for a specific period.

-

Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways and mechanisms of action for many 5-Benzyl-Meldrum's acid derivatives are still under investigation, some studies have provided initial insights. For example, in the context of anticancer activity, some benzylidene Meldrum's acid derivatives are being explored as potential topoisomerase II inhibitors. Molecular docking studies can help elucidate the binding interactions between these compounds and their biological targets.

-

dot

Caption: Logical relationship from scaffold to potential therapeutic effect.

Conclusion and Future Directions

5-Benzyl-Meldrum's acid stands out as a highly valuable starting material for the synthesis of a wide range of biologically active compounds. While the parent molecule is primarily recognized as a synthetic intermediate, its derivatives have demonstrated promising anticancer, antimicrobial, and enzyme-inhibitory properties. The data and protocols presented in this guide offer a foundation for further research and development in these therapeutic areas. Future investigations should focus on elucidating the specific mechanisms of action of these derivatives, optimizing their structure-activity relationships, and conducting in vivo studies to validate their therapeutic potential. The versatility of the 5-Benzyl-Meldrum's acid scaffold ensures its continued importance in the quest for novel and effective therapeutic agents.

References

A Comprehensive Technical Review of 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as 5-Benzyl Meldrum's acid, is a significant derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Meldrum's acid itself is a versatile reagent in organic synthesis, renowned for the high acidity of its C-5 methylene protons (pKa of 4.97) and its utility as a rigid, cyclic malonic acid equivalent.[1][2] The introduction of a benzyl group at the C-5 position creates a key intermediate for the synthesis of a variety of more complex molecules and potential pharmacologically active compounds.[3] This guide provides an in-depth review of its synthesis, physicochemical properties, chemical reactivity, and potential applications, with a focus on quantitative data and detailed experimental protocols.

Synthesis and Structure

The primary route for the synthesis of this compound is through the C-alkylation of Meldrum's acid with a benzyl halide. This reaction leverages the high acidity of the C-5 proton, which can be easily removed by a suitable base to form a nucleophilic carbanion that subsequently attacks the electrophilic benzyl halide.

Experimental Protocol: Synthesis via C-Alkylation[4]

A general procedure for the synthesis of 5-substituted Meldrum's acid derivatives can be adapted for the title compound.[4]

-

Reaction Setup : To a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.0 equivalent) in dry dimethylformamide (DMF, ~0.1 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Addition of Alkylating Agent : Add benzyl bromide (1.1 equivalents) to the stirred suspension.

-

Reaction : Stir the reaction mixture at room temperature for approximately 18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup : Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of DMF).

-

Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., EtOAc/DCM) to afford pure this compound.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are essential for its characterization and use.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O₄ | PubChem[5] |

| Molar Mass | 234.25 g/mol | PubChem[5] |

| Appearance | Solid (predicted) | - |

| IUPAC Name | This compound | PubChem[5] |

Spectroscopic analysis is critical for confirming the structure of the synthesized compound.

| Technique | Data | Source |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 27.2, 28.4, 32.1, 48.2, 104.9, 127.4, 128.8, 129.0, 134.5, 165.4 | RSC[6] |

Chemical Reactivity and Synthetic Applications

This compound serves as a versatile intermediate for various chemical transformations.

Reduction to β-Hydroxy Acid

One notable reaction is the selective reduction of the Meldrum's acid moiety to a β-hydroxy acid. This transformation can be achieved using samarium(II) iodide (SmI₂) in the presence of water, which acts as a proton source. This reaction provides a direct route to 2-benzyl-3-hydroxypropanoic acid, a valuable building block.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C13H14O4 | CID 11075340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Benzyl-Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic and carbocyclic compounds utilizing 5-Benzyl-Meldrum's acid as a versatile starting material. 5-Benzyl-Meldrum's acid (5-benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione) is a valuable intermediate in organic synthesis, prized for its high acidity and reactivity, which allows for its application in a range of cyclization and multicomponent reactions.

Introduction to 5-Benzyl-Meldrum's Acid in Heterocyclic Synthesis

Meldrum's acid and its derivatives are powerful reagents in the construction of complex molecular architectures. The presence of the benzyl group at the C-5 position of the Meldrum's acid scaffold provides a key structural element for the synthesis of a variety of important chemical entities, including precursors for pharmaceutical agents. The unique reactivity of 5-Benzyl-Meldrum's acid allows for its use in intramolecular Friedel-Crafts acylations, Knoevenagel condensations, and reactions with dinucleophiles to form a diverse array of cyclic compounds.

I. Synthesis of 1-Indanones via Intramolecular Friedel-Crafts Acylation

A significant application of 5-Benzyl-Meldrum's acid is in the synthesis of polysubstituted 1-indanones through an intramolecular Friedel-Crafts acylation.[1] This reaction proceeds under mild conditions catalyzed by a Lewis acid, such as Scandium (III) triflate, and offers a convenient route to these important carbocyclic structures, which are often precursors to more complex heterocyclic systems.

Logical Workflow for 1-Indanone Synthesis

Caption: Workflow for the synthesis of 1-indanones.

Experimental Protocol: General Procedure for Sc(OTf)₃-Catalyzed Intramolecular Friedel-Crafts Acylation

Materials:

-

5-Benzyl-Meldrum's acid derivative (1.0 mmol)

-

Scandium (III) triflate (Sc(OTf)₃) (0.12 mmol)

-

Anhydrous solvent (e.g., CH₃NO₂, CH₂Cl₂) (10 mL)

-

Silica gel for flash chromatography

-

Appropriate eluent system (e.g., Hexane:EtOAc)

Procedure:

-

Combine the 5-Benzyl-Meldrum's acid derivative and Sc(OTf)₃ in a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a rubber septum under a dry nitrogen atmosphere.

-

Add the anhydrous solvent via syringe.

-

Stir the resulting solution at reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon consumption of the starting material, cool the reaction mixture to room temperature.

-

Concentrate the crude reaction mixture by rotary evaporation.

-

Purify the resulting oil or solid directly by flash chromatography on silica gel using an appropriate eluent system to afford the desired 1-indanone.

Data Presentation: Synthesis of 1-Indanones

| Entry | 5-Benzyl-Meldrum's Acid Derivative | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 5-(3,4-Dimethoxybenzyl)-Meldrum's acid | Sc(OTf)₃ | CH₃NO₂ | 1.5 | 95 | [1] |

| 2 | 5-(4-Methoxybenzyl)-Meldrum's acid | Sc(OTf)₃ | CH₃NO₂ | 2 | 92 | [1] |

| 3 | 5-Benzyl-Meldrum's acid | Sc(OTf)₃ | CH₃NO₂ | 3 | 85 | [1] |

II. Synthesis of Pyrazoles and Isoxazoles

5-Benzyl-Meldrum's acid, as a 1,3-dicarbonyl equivalent, can be utilized in condensation reactions with hydrazine and hydroxylamine to synthesize pyrazole and isoxazole derivatives, respectively. These five-membered heterocyclic rings are prevalent in many biologically active compounds.

Reaction Pathway for Pyrazole and Isoxazole Synthesis

Caption: Synthesis of pyrazoles and isoxazoles.

Experimental Protocol: General Procedure for the Synthesis of 5-Benzyl-3-phenyl-1H-pyrazole (Representative)

While a direct protocol for 5-Benzyl-Meldrum's acid is not explicitly detailed in the search results, a general procedure for the synthesis of pyrazoles from 1,3-dicarbonyl compounds can be adapted.

Materials:

-

5-Benzyl-Meldrum's acid (1.0 mmol)

-

Phenylhydrazine (1.0 mmol)

-

Ethanol or Acetic Acid (as solvent)

Procedure:

-

Dissolve 5-Benzyl-Meldrum's acid in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask.

-